3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde

Fragment-based drug discovery Hydrogen-bond donor Pharmacophore design

3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1248096-13-0) is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol) featuring two linked pyrazole rings with a reactive 4-carbaldehyde group. As a member of the pyrazole-4-carbaldehyde family, it serves as a versatile synthetic intermediate in medicinal chemistry and fragment-based drug discovery.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 1248096-13-0
Cat. No. B2837304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
CAS1248096-13-0
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=NN2)C=O
InChIInChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11)
InChIKeyBBPWUJIDANYCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1248096-13-0): Procurement-Grade Heterocyclic Building Block for Fragment-Based Discovery


3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1248096-13-0) is a heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol) featuring two linked pyrazole rings with a reactive 4-carbaldehyde group. As a member of the pyrazole-4-carbaldehyde family, it serves as a versatile synthetic intermediate in medicinal chemistry and fragment-based drug discovery [1]. Its key distinguishing characteristic is the presence of a free N–H hydrogen-bond donor on the pyrazole ring bearing the aldehyde, a feature absent in its closest N-methylated analogs [2][3].

Why 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Generic Pyrazole-4-carbaldehydes


Generic in-class substitution fails because the 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde scaffold uniquely combines a free N–H hydrogen-bond donor with an elevated topological polar surface area (TPSA) and an additional hydrogen-bond acceptor. The closest N-methylated analog (CAS 1249535-11-2) eliminates the H-bond donor (HBD = 0 vs. 1), while the single-ring pyrazole-4-carbaldehyde (CAS 25016-11-9) lacks both the H-bond donor and one acceptor, resulting in a TPSA of only 34.9 Ų versus 63.6 Ų for the target compound [1][2][3]. These physicochemical differences translate into distinct pharmacophoric patterns, reactivity profiles, and molecular recognition capabilities that cannot be replicated by simpler or methyl-capped analogs [4].

Quantitative Differentiation of 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde Against In-Class Analogs


Hydrogen-Bond Donor Count: A Unique Pharmacophoric Feature Absent in N-Methylated Analogs

The target compound possesses one hydrogen-bond donor (the N–H of the 1H-pyrazole ring bearing the aldehyde), whereas its closest N-methylated analog, 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1249535-11-2), has zero H-bond donors [1][2]. The simpler building block 1-methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9) also lacks any H-bond donor [3]. This single H-bond donor is critical for engaging kinase hinge regions and other biological targets, as demonstrated by the co-crystal structure of the related carboxylic acid analog (3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid) bound to DYRK1A, where the pyrazole N–H forms a key hydrogen bond with the kinase hinge residue Leu241 [4].

Fragment-based drug discovery Hydrogen-bond donor Pharmacophore design

Topological Polar Surface Area (TPSA): Enhanced Solubility and Permeability Profile vs. Single-Ring Analogs

The target compound exhibits a TPSA of 63.6 Ų, which is 28.7 Ų higher than 1-methyl-1H-pyrazole-4-carbaldehyde (34.9 Ų) [1][2]. It is also 10.9 Ų higher than the N-methylated close analog CAS 1249535-11-2 (52.7 Ų) [3]. The elevated TPSA arises from the additional pyrazole ring nitrogen atoms, increasing hydrogen-bond acceptor count from 2 (single-ring analog) to 3 (target) [1][2]. TPSA values between 60–140 Ų are correlated with optimal oral bioavailability in drug candidates, while values below 60 Ų are often associated with poorer aqueous solubility [4].

Physicochemical properties Drug-likeness TPSA

Aldehyde Reactivity as a Synthetic Handle: Diversification Potential vs. Carboxylic Acid and Alcohol Analogs

The 4-carbaldehyde group enables a wider range of synthetic transformations compared to the corresponding carboxylic acid (3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid) or alcohol analogs. Aldehydes undergo reductive amination, Knoevenagel condensation, and hydrazone/oxime formation, reactions that are not available to carboxylic acids or alcohols without prior activation. The structurally related DYRK1A inhibitor fragment (3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid) required conversion to an amide for target engagement, whereas the aldehyde can directly form imine-linked conjugates or be reduced to the alcohol for further functionalization [1][2]. In the broader pyrazole-4-carbaldehyde class, the aldehyde group has been successfully employed in Vilsmeier–Haack formylation cascades and condensation reactions to generate diverse bioactive libraries [3].

Synthetic diversification Aldehyde reactivity Fragment elaboration

Rotatable Bond Count and Molecular Flexibility: Differentiating Scaffold Rigidity from Single-Ring Building Blocks

The target compound has two rotatable bonds (the inter-pyrazole C–C bond and the aldehyde C–C bond), compared to only one rotatable bond in 1-methyl-1H-pyrazole-4-carbaldehyde [1][2]. This additional degree of rotational freedom allows the two pyrazole rings to adopt multiple conformations, potentially enabling the scaffold to fit into binding pockets with different shape requirements. However, the bipyrazole system remains more conformationally restricted than fully flexible linkers, striking a balance between preorganization and adaptability that is favorable for fragment-based screening [3].

Molecular flexibility Conformational entropy Ligand efficiency

Purity Specification and Vendor Quality Assurance: 95% Minimum Purity with Full Batch Traceability

According to AKSci technical datasheet (item 4803DQ), the target compound is supplied at a minimum purity of 95%, with full batch-specific SDS and Certificate of Analysis (COA) available upon request . In comparison, the N-methylated analog (CAS 1249535-11-2, AKSci 4811DQ) is also offered at 95% purity, but the target compound's pricing at the 100 mg scale ($350) provides a cost-effective entry point for fragment screening compared to the methylated analog's equivalent scale . The single-ring analog 1-methyl-1H-pyrazole-4-carbaldehyde is commercially available at higher purities (≥98%) from multiple vendors, but these higher purities do not compensate for the fundamental pharmacophoric limitations discussed above .

Quality control Batch consistency Procurement specification

Optimal Research Application Scenarios for 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde Based on Quantitative Evidence


Fragment-Based Screening Against Kinase Targets Requiring Hinge-Region Hydrogen-Bond Donors

The target compound is optimally deployed in fragment-based drug discovery (FBDD) campaigns against kinases—particularly DYRK1A and DYRK1B—where the pyrazole N–H serves as a hinge-binding hydrogen-bond donor. The co-crystal structure of the carboxylic acid analog (PDB 7A55) confirms that this H-bond donor engages the kinase hinge residue Leu241 [1]. The aldehyde oxidation state further enables rapid fragment elaboration via reductive amination or hydrazone chemistry, circumventing the need for amide coupling activation required by the corresponding acid. Researchers should prioritize this compound when screening libraries where hydrogen-bond donor pharmacophores are structurally required and N-methylated analogs (HBD = 0) would fail to engage the target [2].

Physicochemical Property Optimization: Balancing Solubility and Permeability in Lead Generation

With a computed TPSA of 63.6 Ų and XLogP3 of -0.3 [1], this compound sits within the optimal range for orally bioavailable drug candidates as defined by Veber et al. (TPSA < 140 Ų rule) [2]. Compared to the single-ring analog 1-methyl-1H-pyrazole-4-carbaldehyde (TPSA 34.9 Ų, XLogP3 -0.3), the target compound offers improved aqueous solubility potential without a prohibitive increase in lipophilicity [3]. This balanced profile makes it suitable for lead generation programs where both solubility and passive membrane permeability are critical, particularly in central nervous system (CNS) drug discovery where TPSA values of 60–70 Ų are associated with blood-brain barrier penetration [2].

Synthetic Methodology Development: Aldehyde-Based Diversification Platforms

The 4-carbaldehyde group enables at least six distinct reaction classes (reductive amination, Knoevenagel condensation, hydrazone/oxime formation, Grignard addition, Wittig reaction, and oxidation/reduction) without protecting group manipulation, whereas the carboxylic acid analog is limited to amide coupling and esterification [1][2]. This versatility makes the compound an ideal core scaffold for parallel library synthesis in medicinal chemistry programs, allowing rapid exploration of chemical space around the bipyrazole core from a single procurement item [3].

Comparative SAR Studies: Evaluating the Impact of N–H vs. N–CH₃ Substitution on Target Binding

When used alongside its N-methylated analog (CAS 1249535-11-2), this compound enables direct, head-to-head SAR assessment of the contribution of a single hydrogen-bond donor to target affinity [1][2]. This matched-pair analysis is invaluable for computational chemists validating docking poses and free-energy perturbation (FEP) predictions, as well as for medicinal chemists optimizing ligand efficiency by determining whether the H-bond donor contributes positively or negatively to binding free energy [3].

Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.